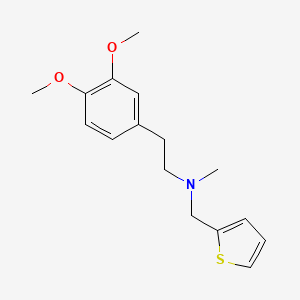
2-(3,4-dimethoxyphenyl)-N-methyl-N-(2-thienylmethyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethoxyphenyl)-N-methyl-N-(2-thienylmethyl)ethanamine, commonly known as 2C-T-7, is a synthetic psychedelic drug that belongs to the phenethylamine family. It was first synthesized in 1981 by Alexander Shulgin, a renowned chemist and pharmacologist. The drug gained popularity in the 1990s and early 2000s due to its unique psychoactive effects, but it has been banned in many countries due to safety concerns.
作用機序
The exact mechanism of action of 2C-T-7 is not fully understood, but it is believed to work by altering the levels of neurotransmitters in the brain, particularly serotonin. The drug is known to activate the 5-HT2A receptor, leading to changes in perception, mood, and cognition. It may also affect other neurotransmitter systems, such as dopamine and norepinephrine.
Biochemical and physiological effects:
The effects of 2C-T-7 can vary depending on the dose and individual factors, but they generally include altered perception, mood, and cognition. Users may experience visual and auditory hallucinations, changes in thought patterns, and altered sense of time and space. Physiological effects can include increased heart rate and blood pressure, dilated pupils, and changes in body temperature. The drug can also cause nausea, vomiting, and other gastrointestinal symptoms.
実験室実験の利点と制限
2C-T-7 has several advantages for use in laboratory experiments, including its potent psychoactive effects and high affinity for serotonin receptors. However, the drug also has several limitations, including its potential for toxicity and safety concerns. It is important to use caution when handling and administering the drug in laboratory settings.
将来の方向性
There are several potential future directions for research on 2C-T-7, including further exploration of its therapeutic potential for mental health disorders. Researchers may also investigate the drug's effects on other neurotransmitter systems and its potential for use in combination with other drugs or therapies. Additionally, there is a need for further research on the safety and toxicity of the drug, particularly in relation to long-term use and potential for abuse.
合成法
The synthesis of 2C-T-7 involves several steps, starting with the reaction of 3,4-dimethoxyphenylacetonitrile with methylamine to form N-methyl-3,4-dimethoxyphenylacetamide. This intermediate is then reacted with 2-thienylmethyl chloride to form the final product, 2C-T-7. The synthesis process requires advanced knowledge of organic chemistry and can be dangerous if not performed properly.
科学的研究の応用
2C-T-7 has been the subject of several scientific studies, primarily focusing on its psychoactive effects and potential therapeutic applications. In one study, researchers investigated the drug's effects on serotonin receptors and found that it has a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. Other studies have explored the drug's potential as a treatment for anxiety, depression, and other mental health disorders.
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-methyl-N-(thiophen-2-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2S/c1-17(12-14-5-4-10-20-14)9-8-13-6-7-15(18-2)16(11-13)19-3/h4-7,10-11H,8-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPWUYSGDKRGLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-methyl-N-(thiophen-2-ylmethyl)ethanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methoxypiperidine](/img/structure/B4957282.png)

![1-[(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]-L-prolinamide](/img/structure/B4957288.png)
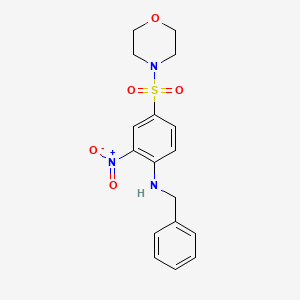
![5-[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4957291.png)
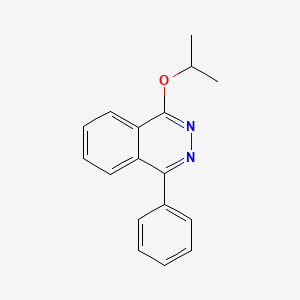
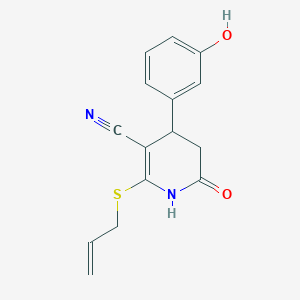
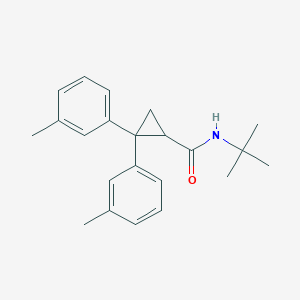
![N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B4957317.png)

![methyl 3-{[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]carbonyl}benzoate](/img/structure/B4957337.png)
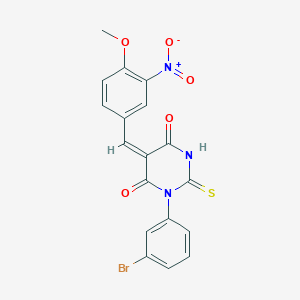
![1-acetyl-17-(2-bromophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4957352.png)
![3-[(4-isopropoxybenzoyl)amino]benzamide](/img/structure/B4957355.png)